molecular formula C7H10N2S B1461228 N-(Cyclopropylmethyl)thiazol-2-amine CAS No. 79147-04-9

N-(Cyclopropylmethyl)thiazol-2-amine

Cat. No.: B1461228
CAS No.: 79147-04-9
M. Wt: 154.24 g/mol
InChI Key: PSOFAXPWEITBPG-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)thiazol-2-amine is an organic compound that features a thiazole ring substituted with an amine group and a cyclopropylmethyl group

Properties

CAS No.

79147-04-9

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2,(H,8,9)

InChI Key

PSOFAXPWEITBPG-UHFFFAOYSA-N

SMILES

C1CC1CNC2=NC=CS2

Canonical SMILES

C1CC1CNC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like alkyl halides, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-1,3-thiazol-4-amine
  • N-(cyclopropylmethyl)-1,3-oxazol-2-amine
  • N-(cyclopropylmethyl)-1,3-imidazol-2-amine

Uniqueness

N-(Cyclopropylmethyl)thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

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